molecular formula C18H17ClFNO B1327289 3'-Chloro-4'-fluoro-2-pyrrolidinomethyl benzophenone CAS No. 898774-73-7

3'-Chloro-4'-fluoro-2-pyrrolidinomethyl benzophenone

Cat. No. B1327289
M. Wt: 317.8 g/mol
InChI Key: PIABEICXOSYLEE-UHFFFAOYSA-N
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Description

“3’-Chloro-4’-fluoro-2-pyrrolidinomethyl benzophenone” is a chemical compound with the IUPAC name (4-chloro-2-fluorophenyl) [3- (1-pyrrolidinylmethyl)phenyl]methanone . It has a molecular weight of 317.79 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17ClFNO/c19-15-6-7-16 (17 (20)11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.79 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Antiproliferative Activity

  • Synthesis and Antiproliferative Activity : Benzophenone derivatives, including those with chloro and fluoro groups, have shown significant antiproliferative activity against Dalton's lymphoma ascites (DLA) cells. Notably, compounds with fluoro and chloro substituents on the benzophenone scaffold have been found to activate caspase-activated DNase, leading to DNA fragmentation and apoptosis in tumor cells (Al‐Ghorbani et al., 2016).

Environmental Impact and Degradation

  • Ozonation and Degradation in Aqueous Solutions : Benzophenone-3 (BP-3), a structurally similar compound, undergoes ozonation in aqueous solutions. This process significantly impacts aquatic ecosystems and human health. Kinetic constants and intermediates generated during ozonation have been studied, highlighting the importance of understanding the environmental fate of these compounds (Guo et al., 2016).
  • Degradation Mechanism in Chlorination and UV/Chlorination : BP-3 degradation during chlorination and UV/chlorination reactions reveals insights into the environmental transformation of benzophenone derivatives. The study provides important information on the pathways and products formed during these reactions, contributing to our understanding of the environmental behavior of these compounds (Lee et al., 2020).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-11-13(7-8-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABEICXOSYLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643658
Record name (3-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4'-fluoro-2-pyrrolidinomethyl benzophenone

CAS RN

898774-73-7
Record name Methanone, (3-chloro-4-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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